molecular formula C8H11N3O2S B131965 Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate CAS No. 776-53-4

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B131965
CAS No.: 776-53-4
M. Wt: 213.26 g/mol
InChI Key: QINRQIZOBCQKAZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINRQIZOBCQKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278699
Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-53-4
Record name 5-Pyrimidinecarboxylic acid, 4-amino-2-(methylthio)-, ethyl ester
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Record name 776-53-4
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Record name Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Record name ETHYL 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXYLATE
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Preparation Methods

Preparation of 4,6-Dichloro-2-(Methylthio)Pyrimidine-5-Carboxylate

The synthesis begins with the preparation of a dichloropyrimidine scaffold. Ethyl 3-oxo-3-(methylthio)propanoate is treated with phosphorus oxychloride (POCl₃) under reflux conditions to introduce chlorine substituents at positions 4 and 6. This step leverages the electrophilic aromatic substitution mechanism, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. The reaction typically achieves yields of 75–80%, with purity confirmed via ¹H-NMR (δ 4.2–4.4 ppm for the ethyl ester protons) and HPLC (>95% purity).

Key Reaction Parameters

ParameterValue
Temperature110°C (reflux)
CatalystPOCl₃
Reaction Time6–8 hours
Yield78%

Regioselective Amination at Position 4

The 4-chloro substituent of the dichloropyrimidine intermediate is selectively replaced with an amino group using aqueous ammonia (25% w/v) in ethanol at 60°C. This nucleophilic aromatic substitution proceeds via a two-step mechanism: (i) deprotonation of ammonia to generate NH₂⁻, and (ii) displacement of the chloride leaving group. The reaction is monitored by TLC until complete consumption of the starting material (2–3 hours). After workup, the product is isolated as a white solid with a melting point of 127–128°C.

Characterization Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-6), 6.12 (br s, 2H, NH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.54 (s, 3H, SCH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water = 70:30).

Dechlorination at Position 6

The remaining 6-chloro substituent is reduced to hydrogen using hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C) in ethanol. This catalytic hydrogenation step proceeds at room temperature over 12 hours, yielding this compound with >90% conversion. The final product is recrystallized from n-pentane to afford colorless needles.

Multicomponent Biginelli Reaction Followed by Post-Synthetic Modifications

Biginelli Reaction for Dihydropyrimidine Formation

The Biginelli reaction assembles the pyrimidine ring from ethyl acetoacetate, thiourea, and formaldehyde in ethanol using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst. This one-pot, three-component reaction forms a dihydropyrimidin-2(1H)-thione intermediate with a hydroxymethyl group at position 4 (from formaldehyde). The reaction is conducted under reflux for 3 hours, achieving a 72% yield.

Optimized Conditions

ParameterValue
Catalyst Loading10 mol% CeCl₃·7H₂O
SolventEthanol
Temperature80°C
Yield72%

Methylation of Thione to Methylthio Group

The thione group at position 2 is methylated using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at room temperature. This SN2 reaction converts the thione into a methylthio group within 4 hours, yielding 85% of the methylated dihydropyrimidine. The product is purified via flash chromatography (hexane/ethyl acetate = 4:1).

Critical Notes

  • Excess methyl iodide leads to over-alkylation at position 1, reducing yield.

  • Anhydrous conditions prevent hydrolysis of the ester group.

Oxidation to Aromatic Pyrimidine

The dihydropyrimidine is oxidized to the fully aromatic pyrimidine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane. The reaction is complete within 1 hour at 25°C, yielding 89% of the oxidized product. DDQ’s high electron affinity facilitates the removal of two hydrogen atoms, restoring aromaticity.

Oxidation Metrics

ParameterValue
OxidantDDQ (1.5 equiv)
SolventDichloromethane
Time1 hour
Yield89%

Introduction of Amino Group at Position 4

The hydroxymethyl group (from formaldehyde) at position 4 is converted to an amino group via a two-step process:

  • Oxidation to Carboxylic Acid : The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

  • Hofmann Degradation : The carboxylic acid is treated with bromine in aqueous NaOH, followed by neutralization to yield the primary amine. This step achieves a 65% overall yield.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The nucleophilic substitution route offers higher regioselectivity (98% purity) and shorter reaction times (total 20 hours) compared to the Biginelli approach (total 30 hours). However, the latter provides modularity for introducing diverse substituents at position 4 through aldehyde variations.

Table 1: Yield and Purity Comparison

MethodOverall YieldPurityScalability
Nucleophilic Substitution68%98.5%Industrial
Biginelli Reaction52%95.2%Lab-scale

Industrial Production Insights

Large-scale synthesis prioritizes the nucleophilic substitution route due to its compatibility with continuous flow reactors. Automated systems enable precise control over ammonia addition and hydrogenation parameters, achieving batch sizes of 50–100 kg with 70% yield . Purification is performed via fractional crystallization, reducing reliance on column chromatography.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates, particularly in the development of antiviral and anticancer agents .

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this compound have shown effectiveness against specific cancer cell lines through mechanisms involving enzyme inhibition and modulation of metabolic pathways .

Agricultural Chemistry

Enhancement of Agrochemicals:
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Research indicates that its application can lead to improved crop yields and pest resistance .

Data Table: Efficacy of Agrochemical Formulations

Compound UsedApplication TypeEfficacy (%)
This compoundHerbicide formulation85
This compoundPesticide formulation90

Biochemical Research

Studies on Enzyme Inhibition:
This compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding complex biochemical processes .

Case Study: Enzyme Inhibition Research
In one study, researchers used this compound to investigate its effects on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzymatic activity, suggesting potential therapeutic applications .

Material Science

Development of Novel Materials:
The compound is also explored for its potential in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure allows for the development of materials with improved thermal stability and mechanical strength .

Diagnostic Applications

Use in Medical Testing:
this compound is being investigated for use in diagnostic assays, particularly for detecting specific biomarkers in medical testing. Its sensitivity and specificity make it a promising candidate for future diagnostic tools .

Mechanism of Action

The exact mechanism of action for ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is not fully understood. pyrimidine derivatives are known to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. For instance, they may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 776-53-4
  • Empirical Formula : C₈H₁₁N₃O₂S
  • Molecular Weight : 213.26 g/mol
  • Physical Properties :
    • Melting Point: 127–128°C
    • Boiling Point: 370.3±22.0°C (predicted)
    • Density: 1.31±0.1 g/cm³ (predicted)
    • Storage: Stable under inert atmosphere at room temperature .

Comparison with Structurally Similar Compounds

Ethyl 4-Chloro-2-(Methylthio)Pyrimidine-5-Carboxylate

Structure: Chlorine substituent at position 4 instead of amino group. Key Data:

Property Ethyl 4-Chloro Derivative Ethyl 4-Amino Derivative
Synthetic Role Precursor for nucleophilic substitution reactions Final product or intermediate
Bioactivity Used to synthesize RO4383596 (angiogenesis inhibitor, IC₅₀ ~25 mg/kg in rodents) Directly forms kinase inhibitors (e.g., JND3229, IC₅₀ = 5.8 nM for EGFR)
Applications Medicinal chemistry (kinase inhibitors) Broader use in AuNP synthesis and drug discovery

Notable Findings:

  • The chloro derivative reacts with amines (e.g., aminocyclopentanol) to form bicyclic pyrimidines with high oral bioavailability .
  • In contrast, the amino derivative’s nucleophilic NH₂ group enables direct participation in AuNP growth reactions .

Ethyl 4-Amino-2-(Ethylthio)Pyrimidine-5-Carboxylate

Structure : Ethylthio (-S-C₂H₅) group instead of methylthio (-S-CH₃).
Key Data :

Property Ethylthio Derivative Methylthio Derivative
Molecular Weight 227.28 g/mol 213.26 g/mol
Synthetic Utility Less commonly used; limited pharmacological data Widely utilized in kinase inhibitor synthesis
Lipophilicity Higher (due to longer alkyl chain) Moderate

Ethyl 4-(Substituted)-2-(Methylthio)Pyrimidine-5-Carboxylate Derivatives

Examples :

  • Ethyl 4-(o-Aminophenylthio)Pyrimidine-5-Carboxylate: Undergoes acid-catalyzed ring cleavage to form benzothiazole derivatives .
  • Ethyl 4-(Hydrazino)Pyrimidine-5-Carboxylate: Reacts with aldehydes to form hydrazones, useful in heterocyclic chemistry .

Comparison Highlights :

  • Reactivity: Amino and hydrazino derivatives exhibit greater susceptibility to ring-opening reactions compared to the methylthio-amino parent compound .
  • Functional Versatility : Substituted derivatives expand utility in synthesizing fused heterocycles (e.g., benzimidazoles) .

Kinase Inhibitor Development

  • Ethyl 4-Amino Derivative: Central to synthesizing JND3229, a third-generation EGFR inhibitor effective against the C797S mutation .
  • Ethyl 4-Chloro Derivative : Used in WEE1 kinase inhibitors, critical for cancer therapy .

Biological Activity

Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring with a carboxylate group at the 5-position, an amino group at the 4-position, and a methylthio group at the 2-position. This unique structure contributes to its potential biological activities and applications in pharmacology.

Property Value
Molecular FormulaC₇H₈N₂O₂S
Molecular Weight188.22 g/mol
SolubilitySoluble in polar solvents
Melting PointNot extensively documented

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, possibly through inhibition of bacterial enzyme systems.
  • Anticancer Properties : Studies indicate that it may inhibit cell proliferation in cancer cell lines, likely due to its ability to interfere with microtubule dynamics, which are crucial for mitosis .
  • Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell signaling pathways, which may contribute to its anticancer effects .

Anticancer Activity

In a series of studies evaluating the anticancer potential of this compound, it was found to exhibit significant antiproliferative effects on various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values below 40 nM in multiple assays, indicating strong potency against cancer cells .
  • Mechanism Studies : In vitro studies showed that the compound caused microtubule depolymerization, which is critical for disrupting cancer cell division .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound:

  • Bacterial Inhibition : this compound was evaluated against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Case Studies

  • Case Study on Anticancer Efficacy :
    • In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor reduction compared to controls. The compound was administered at doses of 75 mg/kg three times a week with observed moderate toxicity but substantial antitumor effects .
  • Case Study on Antimicrobial Effects :
    • A clinical evaluation involving various bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent .

Comparative Analysis

When compared with structurally similar compounds, this compound exhibits distinct biological properties:

Compound Name Unique Features Biological Activity
Ethyl 4-(phenylamino)-2-(methylthio)pyrimidine-5-carboxylateContains a phenylamino groupStronger anticancer activity
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateChlorine substitution affects reactivityPotentially different antimicrobial profile
Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-carboxylateEthylamino group alters basicityEnhanced solubility and bioavailability

Q & A

Q. What are the standard synthetic routes for Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, and how is the yield optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a one-pot reaction involves treating a precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with methylamine in tetrahydrofuran (THF) and triethylamine, followed by purification via column chromatography to achieve ~52% yield . Another method uses DMF as a solvent with K₂CO₃ as a base for coupling reactions with cyclic amines, yielding intermediates for further functionalization . Key optimization strategies include controlling reaction temperature (e.g., 80°C for 2 hours), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

  • ¹H NMR : Peaks at δ 8.61 (s, 1H, pyrimidine-H), 4.32 (q, -OCH₂CH₃), and 2.55 (s, -SCH₃) .
  • Mass spectrometry : ESI+ or HRMS to verify molecular ions (e.g., observed m/z 1078.4447 vs. calculated 1078.4477 for derivatives) .
  • Chromatography : Purity is assessed using TLC or HPLC, with column chromatography (silica gel, ethyl acetate/hexane eluents) for isolation .

Q. How is the compound purified after synthesis, and what are common contaminants?

Purification involves sequential liquid-liquid extraction (e.g., ethyl acetate washed with NaHCO₃ and brine) to remove unreacted amines or acids, followed by recrystallization (hexanes) or column chromatography. Common contaminants include residual solvents (THF, DMF), unreacted methylamine, or byproducts from incomplete substitution .

Advanced Research Questions

Q. How does this compound modulate non-classical nanoparticle growth?

In gold nanoparticle synthesis, the compound acts as a capping agent by binding via its thioether and carboxylate groups, stabilizing seeds during hydroxylamine-induced growth. At 9 mM concentration, it suppresses secondary nucleation, leading to anisotropic growth (e.g., blue-shifted SPR peaks). Competing ligands like glutathione alter this mechanism, highlighting structure-dependent surface interactions .

Q. What is its role in synthesizing protein kinase inhibitors, and how are derivatives optimized?

The compound serves as a scaffold for pyrimido[5,4-c]quinolin-5-ones, which inhibit kinases via ATP-binding site interactions. Modifications at the 4-amino and 2-(methylthio) positions enhance selectivity. For example, coupling with octahydroquinoxalin-2(1H)-one derivatives (via DMF/K₂CO₃) yields intermediates with improved binding affinity. Boc-protection of amines further stabilizes these intermediates for downstream functionalization .

Q. How do reaction conditions influence regioselectivity in substitution reactions involving this compound?

Regioselectivity is controlled by:

  • Base strength : Strong bases (e.g., DBU) promote deprotonation at the 4-amino group, enabling nucleophilic attack at the 5-carboxylate position .
  • Temperature : Higher temperatures (120°C in DMF) favor cyclocondensation with aldehydes to form pyrido[2,3-d]pyrimidin-7(8H)-ones .
  • Protecting groups : Boc-protection of amines directs substitution to the pyrimidine ring, avoiding side reactions .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in yields (e.g., 52% vs. 70% in similar reactions) arise from solvent purity, trace moisture, or variations in workup procedures. Reproducibility is improved by:

  • Strict anhydrous conditions (e.g., MgSO₄ drying).
  • Standardized chromatography gradients (e.g., 0–50% ethyl acetate in hexane) .

Methodological Tables

Reaction Optimization Parameters Conditions References
Solvent for nucleophilic substitutionTHF, DMF, or DCM
Temperature for cyclocondensation80–120°C
Purification methodColumn chromatography (SiO₂, EtOAc/hexane)
Key characterization techniques¹H NMR, ESI-MS, HRMS
Applications in Nanoparticle Synthesis Observations References
Concentration-dependent growth inhibition9 mM suppresses secondary nucleation
Ligand competition assaysGlutathione vs. thioether binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.